molecular formula C24H18BrClN2O4S B2376479 {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate CAS No. 318289-16-6

{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate

Cat. No.: B2376479
CAS No.: 318289-16-6
M. Wt: 545.83
InChI Key: IWUXHJXPOHCOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a pyrazole-based ester featuring a sulfonyl group at the 4-bromophenyl moiety and a 3-chlorobenzoate ester. The sulfonyl group (-SO₂-) is a strong electron-withdrawing substituent, which enhances polarity and may improve binding affinity in biological systems compared to thioether (sulfanyl) analogs. The 3-chloro substituent on the benzoate introduces steric and electronic effects distinct from para-substituted derivatives.

Properties

IUPAC Name

[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrClN2O4S/c1-28-23(33(30,31)20-12-10-18(25)11-13-20)21(22(27-28)16-6-3-2-4-7-16)15-32-24(29)17-8-5-9-19(26)14-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXHJXPOHCOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate is a pyrazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₅BrN₂O₃S, with a molecular weight of 421.29 g/mol. The structure features a pyrazole ring substituted with a bromophenyl sulfonyl group and a chlorobenzenecarboxylate moiety.

PropertyValue
Molecular FormulaC₁₈H₁₅BrN₂O₃S
Molecular Weight421.29 g/mol
Melting Point148–150 °C
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. A common synthetic route includes the sulfonation of a substituted pyrazole followed by the introduction of the carboxylate group through esterification.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties. A study on related compounds revealed their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a potential candidate for treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating promising antibacterial activity .

Study 2: Anticancer Activity

In a study conducted on breast cancer cell lines, {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups . The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the sulfonyl/sulfanyl group, halogen positions, and ester modifications. Below is a comparative analysis based on evidence:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 4-Bromophenylsulfonyl, 3-chlorobenzoate C₂₄H₁₈BrClN₂O₄S ~582.84 (calculated) High polarity due to -SO₂-; meta-Cl on benzoate N/A
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate 4-Chlorophenylsulfanyl, 4-chlorobenzoate C₂₄H₁₈Cl₂N₂O₂S 469.38 Sulfanyl group (-S-); para-Cl on benzoate
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate 4-Methylphenoxy, 4-chlorobenzoate C₂₅H₂₁ClN₂O₃ 432.90 Phenoxy substituent; para-Cl on benzoate
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 4-Chlorophenylsulfanyl, hydroxyimino methyl C₁₈H₁₄ClN₃O₃S 387.84 Oxime functional group; ester at pyrazole-3 position
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-Chlorobenzoyl, 4-chlorobenzoate C₂₄H₁₆Cl₂N₂O₃ 451.30 Benzoyl group; dual para-Cl substituents
Key Observations:

Sulfonyl vs.

Chloro Substituent Position : The meta-chloro on the benzoate (target) vs. para-chloro () alters dipole moments and steric interactions. Para-substituted derivatives may exhibit better crystallinity due to symmetry .

Biological Activity : Analogs with 4-chlorobenzoyl groups (e.g., ) show antibacterial activity, suggesting that the target compound’s sulfonyl and meta-chloro groups might modulate similar properties.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this pyrazole-sulfonyl benzoate derivative?

The synthesis of structurally analogous pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, sulfonation, and esterification. Key parameters include:

  • Temperature control : Reactions often proceed optimally between 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for esterification steps .
  • Catalyst use : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) improve yields in sulfonation and ester bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group on the pyrazole ring typically resonates at δ 2.3–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀BrClN₂O₄S expected for the target compound) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-III (for visualization) provides atomic-level insights:

  • Torsion angles : Determine spatial arrangement of the sulfonyl and benzoate groups, which influence biological activity .
  • Packing diagrams : Reveal intermolecular interactions (e.g., π-π stacking between phenyl rings) that affect solubility and stability .
  • Thermal ellipsoids : Assess dynamic disorder in the crystal lattice, particularly for flexible substituents like the methyl group on pyrazole . Example: In the structurally related compound 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate , SCXRD confirmed a dihedral angle of 85.2° between the pyrazole and benzoyl planes .

Q. How should researchers address contradictions in reported biological activity data for similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. cytotoxic effects) may arise from:

  • Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
  • Structural analogs : Subtle differences in substituents (e.g., bromo vs. chloro groups) alter binding affinities. Compare data from 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (antimicrobial) and 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (anti-inflammatory) .
  • Statistical validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across replicate experiments .

Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in this compound’s solid-state structure?

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds:

  • Descriptors : Use D (donor), A (acceptor), and S (sequence) notation. For example, a sulfonyl oxygen may act as an acceptor (O=S=O···H-N) with a D₁¹(A) pattern .
  • Software tools : Mercury (CCDC) or CrystalExplorer generate interaction maps, quantifying bond lengths and angles . Example: In 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime , graph sets revealed C-H···O and N-H···S interactions stabilizing the crystal lattice .

Methodological Notes

  • Synthesis Optimization Table :

    StepParameterOptimal RangeReference
    CyclocondensationTemperature60–70°C
    SulfonationCatalystH₂SO₄ (0.5 eq.)
    EsterificationSolventDry DCM
    PurificationEluent Ratio7:3 Hexane/EtOAc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.